Ismine

Description

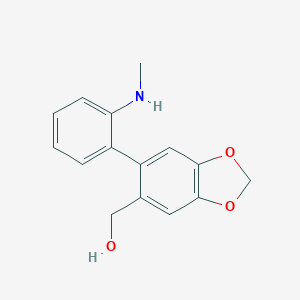

Structure

2D Structure

3D Structure

Properties

CAS No. |

1805-78-3 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

[6-[2-(methylamino)phenyl]-1,3-benzodioxol-5-yl]methanol |

InChI |

InChI=1S/C15H15NO3/c1-16-13-5-3-2-4-11(13)12-7-15-14(18-9-19-15)6-10(12)8-17/h2-7,16-17H,8-9H2,1H3 |

InChI Key |

GSEKYIWUAPZIEF-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3 |

Canonical SMILES |

CNC1=CC=CC=C1C2=CC3=C(C=C2CO)OCO3 |

Other CAS No. |

1805-78-3 |

Synonyms |

ismine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Amaryllidaceae Alkaloids in Cancer Cells

To the Researcher: The initial request specified an in-depth guide on the Amaryllidaceae alkaloid ismine. A comprehensive review of the scientific literature reveals a notable scarcity of detailed research specifically elucidating the anticancer mechanism of action for this compound. However, the Amaryllidaceae family of alkaloids as a whole, and particularly its prominent members such as lycorine and haemanthamine, have been extensively studied and demonstrate significant potential as anticancer agents.[1][2][3] Therefore, to provide a valuable and data-rich technical resource, this guide will focus on the substantial body of evidence surrounding the well-characterized Amaryllidaceae alkaloids, lycorine and haemanthamine. The principles, experimental protocols, and signaling pathways discussed herein represent the current state of knowledge for this important class of natural compounds and may serve as a foundational framework for future investigations into lesser-known alkaloids like this compound.

Core Mechanisms of Action of Amaryllidaceae Alkaloids in Cancer Cells

Amaryllidaceae alkaloids exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting protein synthesis.[1][3]

Induction of Apoptosis

A primary mechanism by which Amaryllidaceae alkaloids eliminate cancer cells is through the induction of apoptosis.[3] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Alkaloids like lycorine have been shown to modulate the expression of the Bcl-2 family of proteins.[4] They downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptotic cell death.[1]

-

Extrinsic Pathway: Some Amaryllidaceae alkaloids can also enhance the extrinsic apoptotic pathway by upregulating death receptors on the cancer cell surface, making them more susceptible to apoptosis initiated by immune cells.[4]

Cell Cycle Arrest

Amaryllidaceae alkaloids are potent inhibitors of cancer cell proliferation, often by inducing cell cycle arrest at various checkpoints.[1] This prevents cancer cells from progressing through the cell division cycle, ultimately leading to a halt in tumor growth.

-

G1/S Phase Arrest: Lycorine has been observed to cause cell cycle arrest at the G1/S checkpoint by downregulating the expression of cyclin D and cyclin-dependent kinase 4 (CDK4).[4]

-

G2/M Phase Arrest: In other cancer cell lines, lycorine has been shown to induce arrest at the G2/M phase.[4] Antofine, a phenanthroindolizidine alkaloid, also targets the G2/M phase.[5]

Inhibition of Protein Synthesis

A particularly significant mechanism of action for some Amaryllidaceae alkaloids, such as haemanthamine, is the inhibition of protein synthesis.[6][7] Cancer cells have a high demand for protein synthesis to sustain their rapid growth and proliferation, making them especially vulnerable to ribosome-targeting agents.[7][8]

Haemanthamine has been shown to bind directly to the eukaryotic ribosome, specifically to the A-site cleft on the large ribosomal subunit.[6][9] This binding event repositions ribosomal RNA and ultimately halts the elongation phase of translation.[6] Furthermore, haemanthamine can also inhibit ribosome biogenesis itself, triggering a nucleolar stress response that leads to the stabilization of the p53 tumor suppressor protein and subsequent elimination of cancer cells.[6][7][8]

Modulation of Key Signaling Pathways

The anticancer effects of Amaryllidaceae alkaloids are mediated through their influence on several critical signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Lycorine has been shown to suppress this pathway in bladder cancer cells, leading to the induction of apoptosis.[4] This suppression is associated with an increased expression of the tumor suppressor PTEN, a negative regulator of Akt.[4]

p53-Mediated Nucleolar Stress Response

As mentioned earlier, haemanthamine's ability to inhibit ribosome biogenesis induces nucleolar stress. This, in turn, activates a p53-dependent surveillance pathway. The tumor suppressor protein p53 is stabilized, leading to the transcription of target genes that can induce cell cycle arrest or apoptosis, thereby eliminating the cancerous cells.[7][8]

Quantitative Data on Anticancer Activity

The cytotoxic effects of Amaryllidaceae alkaloids have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Lycorine | A549 | Non-small cell lung cancer | ~5 | [10] |

| Lycorine | U373 | Glioblastoma | ~5 | [10] |

| Lycorine | HL-60 | Leukemia | Not specified | [11] |

| Lycorine | KM3 | Multiple Myeloma | Not specified | [11] |

| Haemanthamine | Jurkat | T-cell leukemia | 5-20 (dose-dependent) | [12] |

| Haemanthamine | HeLa | Cervical Cancer | 25 | [12] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of Amaryllidaceae alkaloids in cancer cells.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of an alkaloid on cancer cells and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Amaryllidaceae alkaloid (e.g., lycorine, haemanthamine) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Purpose: To quantify the percentage of cells undergoing apoptosis after treatment with an Amaryllidaceae alkaloid.

Methodology:

-

Cell Treatment: Cells are treated with the alkaloid at a predetermined concentration (e.g., its IC50) for a specific time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of an Amaryllidaceae alkaloid on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with the alkaloid for a designated time period.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.

Western Blot Analysis

Purpose: To detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Methodology:

-

Protein Extraction: Following treatment with the alkaloid, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, total Akt, p53).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

Amaryllidaceae alkaloids, particularly lycorine and haemanthamine, represent a promising class of natural compounds with potent anticancer activities. Their multifaceted mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and inhibition of protein synthesis, make them attractive candidates for further preclinical and clinical development. By targeting key cellular processes and signaling pathways that are often dysregulated in cancer, these alkaloids offer the potential for novel therapeutic strategies. Further research is warranted to fully elucidate their molecular targets and to optimize their efficacy and safety for clinical applications.

References

- 1. ejgm.co.uk [ejgm.co.uk]

- 2. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]

- 3. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Amaryllidaceae Alkaloid Haemanthamine Binds the Eukaryotic Ribosome to Repress Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. medindia.net [medindia.net]

- 9. researchgate.net [researchgate.net]

- 10. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ismine: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ismine is a naturally occurring phenanthridine alkaloid found in various species of the Amaryllidaceae family. This family of plants has a long history in traditional medicine, and its unique alkaloid constituents are a subject of growing interest in modern drug discovery. This compound, in particular, has demonstrated a range of biological activities, including anticancer, neuroprotective, and Wnt signaling modulation, making it a promising candidate for further investigation and therapeutic development. This technical guide provides an in-depth overview of the known biological activities of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives. It is important to note that specific IC50 and EC50 values for this compound are not extensively reported in the public domain for all activities.

| Biological Activity | Cell Line/Target | Compound | IC50/EC50 (µM) | Reference |

| Cytotoxicity | Human lung cancer (A549) | This compound | Data not available | |

| Human breast cancer (MCF-7) | This compound | Data not available | ||

| Human cervical cancer (HeLa) | This compound | Data not available | ||

| Wnt Signaling Activation | HEK293T cells | HLY78 (this compound derivative) | ~1 (EC50 for TOPFlash reporter) | [1] |

| Neuroprotection | SH-SY5Y neuroblastoma cells | This compound | Data not available |

Table 1: Cytotoxicity, Wnt Signaling Activation, and Neuroprotective Activity of this compound and its Derivatives.

| Biological Activity | Bacterial Strain | MIC (µg/mL) | Reference |

| Antibacterial | Staphylococcus aureus | Data not available | |

| Escherichia coli | Data not available |

Table 2: Antibacterial Activity of this compound.

| Biological Activity | Fungal Strain | MIC (µg/mL) | Reference |

| Antifungal | Candida albicans | Data not available | |

| Aspergillus fumigatus | Data not available |

Table 3: Antifungal Activity of this compound.

Signaling Pathways and Mechanisms of Action

Wnt Signaling Pathway Activation

A derivative of this compound, 4-ethyl-5-methyl-5,6-dihydro-[2][3]dioxolo[4,5-j]phenanthridine (HLY78), has been identified as an activator of the canonical Wnt/β-catenin signaling pathway.[1] This activation is achieved by targeting the DIX domain of the scaffold protein Axin, a key component of the β-catenin destruction complex. By binding to Axin, HLY78 potentiates the interaction between Axin and the Wnt co-receptor LRP6.[1] This enhanced interaction is believed to promote the phosphorylation of LRP6, leading to the disassembly of the destruction complex and subsequent stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of Wnt target genes.

References

Ismine: A Technical Guide to its Function as a Wnt Signaling Pathway Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ismine, a bioactive Amaryllidaceae alkaloid, has been identified as a novel activator of the canonical Wnt signaling pathway. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its interaction with key components of the Wnt pathway. While specific quantitative data on this compound's potency and efficacy are not extensively available in the public domain, this document outlines the established mechanism and provides detailed, generalized experimental protocols for researchers seeking to investigate this compound or similar small molecule Wnt activators. The guide includes structured data tables for comparative analysis of related compounds, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in Wnt signaling.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and highly conserved signal transduction pathway that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is the most extensively studied branch.

In the "off-state" of the canonical Wnt pathway, a multiprotein "destruction complex" actively phosphorylates β-catenin, a key downstream effector. This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase 1α (CK1α). Phosphorylated β-catenin is recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent proteasomal degradation. This process maintains low cytoplasmic levels of β-catenin.

The "on-state" is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6). This ligand-receptor interaction leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of the LRP5/6 intracellular tail. These events trigger the recruitment of Axin to the plasma membrane, leading to the disassembly of the destruction complex. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and subsequently translocates to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family of transcription factors, driving the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.

This compound's Mechanism of Action: Targeting the Axin DIX Domain

This compound has been identified as an activator of the Wnt signaling pathway with a specific and unique mechanism of action. It directly targets the DIX (Dishevelled/Axin) domain of the scaffold protein Axin. The DIX domain is a conserved protein-protein interaction module that mediates homodimerization of Axin and heterodimerization with other DIX domain-containing proteins, such as Dishevelled.

This compound's interaction with the Axin DIX domain is proposed to potentiate the association between Axin and the Wnt co-receptor LRP6.[1] This enhanced interaction is a critical step in the activation of the Wnt pathway. By promoting the Axin-LRP6 association, this compound facilitates the recruitment of the destruction complex to the plasma membrane upon Wnt stimulation, thereby inhibiting its activity and leading to the stabilization and nuclear accumulation of β-catenin.

This mechanism distinguishes this compound from many other known Wnt pathway activators, such as GSK-3β inhibitors (e.g., CHIR99021) or compounds that directly target β-catenin. This compound's action is upstream of β-catenin stabilization and is dependent on the integrity of the Axin-LRP6 interaction.

Quantitative Data on Wnt Pathway Activation

A comprehensive search of the scientific literature did not yield specific publicly available quantitative data for this compound's Wnt activation properties, such as EC50 or IC50 values from reporter assays or binding affinities for the Axin DIX domain. The following table provides a template for how such data, once generated, could be presented. For comparative purposes, data for a well-characterized GSK-3β inhibitor, CHIR99021, are included.

| Compound | Target | Assay Type | Cell Line | EC50 / IC50 | Fold Activation (at saturation) | Reference |

| This compound | Axin (DIX Domain) | TOPFlash Reporter Assay | HEK293T | Data not available | Data not available | - |

| This compound | Axin DIX Domain Binding | Biochemical Assay (e.g., SPR, ITC) | - | Data not available | - | - |

| CHIR99021 | GSK-3β | TOPFlash Reporter Assay | mESCs | ~3 µM | >10-fold | [2] |

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments used to characterize Wnt signaling activators like this compound. These protocols are intended as a starting point and will require optimization for specific experimental conditions.

Wnt/β-catenin Reporter Assay (TOPFlash Assay)

This assay is the gold standard for measuring the transcriptional activity of the canonical Wnt pathway. It utilizes a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites (TOPFlash). A control plasmid with mutated TCF/LEF sites (FOPFlash) is used to determine non-specific transcriptional activation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFlash and FOPFlash reporter plasmids

-

A constitutively expressed reporter plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Wnt3a conditioned media (optional, for studying potentiation)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO). If studying potentiation, also include wells with Wnt3a conditioned media with and without this compound.

-

Incubation: Incubate the cells for 24-48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in TOPFlash activity relative to the vehicle control. Subtract the normalized FOPFlash activity to account for non-specific effects.

Cell Viability/Cytotoxicity Assay

It is crucial to assess the effect of this compound on cell viability to ensure that the observed Wnt activation is not a result of cytotoxic effects. Assays such as the MTT, MTS, or CellTiter-Glo® assays can be used.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with a range of this compound concentrations, including a vehicle control.

-

Incubation: Incubate for the same duration as the Wnt reporter assay (e.g., 24-48 hours).

-

Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating to lyse the cells and stabilize the luminescent signal, and then measuring luminescence.

-

Data Analysis: Express the luminescence values as a percentage of the vehicle control to determine the effect of this compound on cell viability.

Western Blot for β-catenin Accumulation

This experiment directly assesses the stabilization of β-catenin in response to this compound treatment.

Materials:

-

HEK293T cells (or other suitable cell line)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-β-catenin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Treatment: Plate cells and treat with this compound at various concentrations and time points.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against β-catenin and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative increase in β-catenin levels.

Co-Immunoprecipitation for Axin-LRP6 Interaction

This assay can be used to validate that this compound potentiates the interaction between Axin and LRP6.

Materials:

-

HEK293T cells co-transfected with tagged versions of Axin (e.g., HA-Axin) and LRP6 (e.g., Flag-LRP6)

-

This compound

-

Co-immunoprecipitation lysis buffer

-

Anti-Flag antibody conjugated to beads (or anti-Flag antibody and Protein A/G beads)

-

Primary antibodies: anti-HA, anti-Flag

-

Western blotting equipment

Protocol:

-

Transfection and Treatment: Co-transfect cells with tagged Axin and LRP6 constructs. Treat the cells with this compound or a vehicle control.

-

Lysis: Lyse the cells in a co-immunoprecipitation buffer.

-

Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody-conjugated beads to pull down Flag-LRP6 and its interacting partners.

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes and analyze by Western blotting using anti-HA and anti-Flag antibodies.

-

Analysis: An increase in the amount of HA-Axin that co-immunoprecipitates with Flag-LRP6 in the this compound-treated sample compared to the control would indicate that this compound potentiates their interaction.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Canonical Wnt signaling pathway with this compound's point of intervention.

Caption: Experimental workflow for the TOPFlash reporter assay.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound represents a promising small molecule activator of the canonical Wnt signaling pathway with a distinct mechanism of action involving the potentiation of the Axin-LRP6 interaction via binding to the Axin DIX domain. This technical guide has provided a comprehensive overview of its mechanism, alongside detailed, albeit generalized, experimental protocols for its characterization. Further research is warranted to elucidate the precise quantitative aspects of this compound's activity, including its potency, efficacy, and selectivity. The information and methodologies presented herein are intended to serve as a valuable resource for researchers in academia and industry who are interested in the therapeutic potential of modulating the Wnt signaling pathway.

References

Neuroprotective effects of Ismine in vitro models

An In-Depth Technical Guide to the Neuroprotective Effects of Ismine in In Vitro Models

Disclaimer: Publicly available research specifically detailing the neuroprotective effects of "this compound" in in vitro models is limited. Therefore, this guide synthesizes data and methodologies from studies on other neuroprotective compounds with similar mechanisms of action to provide a comprehensive framework for researchers. The quantitative data and pathways described are illustrative of the types of results and mechanisms investigated in this field and should be considered representative examples.

Introduction

Neurodegenerative diseases such as Alzheimer's disease represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. The search for effective neuroprotective agents that can slow or halt this process is a primary focus of modern drug discovery. In vitro models provide a crucial platform for the initial screening and mechanistic elucidation of potential therapeutic compounds.

This technical guide outlines the key in vitro methodologies and signaling pathways relevant to assessing the neuroprotective effects of novel compounds, using this compound as a representative agent. The core mechanisms addressed include acetylcholinesterase inhibition, mitigation of oxidative stress, prevention of apoptosis, and modulation of critical intracellular signaling pathways.

Core Neuroprotective Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Enhancing cholinergic neurotransmission through AChE inhibition can lead to improvements in cognitive function.[1] Natural compounds are increasingly being investigated as sources of new AChE inhibitors, which may offer improved bioavailability and reduced toxicity compared to synthetic drugs.[1][3]

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a fundamental mechanism in neurodegenerative pathology.[4][5] ROS can damage lipids, proteins, and DNA, leading to mitochondrial dysfunction and cell death.[6] Neuroprotective compounds often exhibit potent antioxidant properties, either by directly scavenging free radicals or by upregulating endogenous antioxidant defense systems.[4][5]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to excessive neuronal loss. The Bcl-2 family of proteins, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are central regulators of the mitochondria-mediated apoptotic pathway. A high Bax/Bcl-2 ratio is indicative of increased apoptotic signaling. Compounds that can modulate these proteins and inhibit the activation of executioner caspases, such as caspase-3, are considered promising neuroprotective agents.[7]

Modulation of Key Signaling Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other phase II detoxification enzymes.[8][9] Activation of the Nrf2 signaling pathway is a key mechanism by which neuroprotective agents can bolster cellular defenses against oxidative damage.[8][10]

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including neurodevelopment and apoptosis.[11] Dysregulation and overactivity of GSK-3β are linked to the pathophysiology of Alzheimer's disease, contributing to tau hyperphosphorylation and neuronal death.[11] Therefore, the inhibition of GSK-3β represents a viable therapeutic target for neuroprotection.[12][13]

Experimental Protocols

Cell Culture and Induction of Neurotoxicity

-

Cell Line: The human neuroblastoma SH-SY5Y cell line is a commonly used model in neurobiology research.[14] These cells can be differentiated into a more mature neuronal phenotype, often using retinoic acid.[14]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neurotoxicity: To simulate the neurodegenerative environment, cultured cells are exposed to various toxins. Common models include:

-

Amyloid-β (Aβ) Toxicity: Cells are treated with Aβ oligomers (e.g., 0.5 µM for 24 hours) to model Alzheimer's pathology.[15]

-

Oxidative Stress: Cells are exposed to agents like hydrogen peroxide (H₂O₂) or glutamate (e.g., 100 µM for 15 minutes) to induce oxidative damage and excitotoxicity.[16]

-

Oxygen-Glucose Deprivation (OGD): This model is used to simulate ischemic conditions by depriving cells of oxygen and glucose.[17]

-

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a test compound like this compound.

Caption: General experimental workflow for in vitro neuroprotection studies.

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures cellular metabolic activity. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance of the dissolved crystals is proportional to the number of living cells.

-

Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage. The LDH assay measures this release to quantify cytotoxicity.[7][18]

Oxidative Stress Assays

-

ROS Measurement: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).[6][7]

-

Lipid Peroxidation (MDA) Assay: Malondialdehyde (MDA) is a major product of lipid peroxidation. Its levels can be quantified to assess oxidative damage to cell membranes.[5]

Apoptosis Assays

-

Western Blot for Apoptotic Proteins: The expression levels of key apoptotic regulatory proteins such as Bcl-2, Bax, and cleaved caspase-3 are quantified using Western blot analysis.[7]

-

Caspase Activity Assay: The activity of caspases, particularly caspase-3, can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.

Acetylcholinesterase (AChE) Inhibition Assay

-

Ellman's Method: This is a widely used colorimetric method to determine AChE activity.[2] The assay measures the production of thiocholine, which results from the hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, and the absorbance is measured spectrophotometrically. The percentage of inhibition by a compound is calculated by comparing the rate of reaction with and without the inhibitor.[19]

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies on various neuroprotective compounds, illustrating the potential effects of an agent like this compound.

Table 1: Effects on Cell Viability and Oxidative Stress

| Assay | Toxin/Model | Compound (Concentration) | Result | Reference |

|---|---|---|---|---|

| MTT Assay | Amyloid-β | Eudesmin (30 nM) | Increased cell viability by 25.4% | [15] |

| Mechanical Stretch | Sesamin (50 µM) | Attenuated the decrease in cell viability | [7] | |

| LDH Assay | Mechanical Stretch | Sesamin (50 µM) | Reduced LDH release (cell death) | [7] |

| ROS Levels | Zinc-induced | Emodin (40 µM) | Decreased ROS levels by ~50% | [6] |

| Mechanical Stretch | Sesamin (50 µM) | Significantly inhibited increase in ROS | [7] |

| MDA Levels | Ischemia/Reperfusion | Sinomenine (80 mg/kg in vivo) | Prevented increase in MDA |[5] |

Table 2: Effects on Apoptosis and AChE Inhibition

| Assay | Toxin/Model | Compound (Concentration) | Result | Reference |

|---|---|---|---|---|

| Bax/Bcl-2 Ratio | NMDA-induced | Sesamin (0.1 µM) | Restored the increased Bax/Bcl-2 ratio | |

| Caspase-3 Levels | Mechanical Stretch | Sesamin (50 µM) | Reduced levels of cleaved caspase-3 | [7] |

| AChE Inhibition | In Vitro Assay | Psoralen (370 µg/mL) | 50% inhibition (IC₅₀) | [19] |

| | In Vitro Assay | GLBR Extract (1.01 mg/mL) | 50% inhibition (IC₅₀) |[20] |

Visualization of Signaling Pathways

Anti-Apoptotic Signaling Pathway

The diagram below illustrates the intrinsic (mitochondrial) apoptosis pathway and highlights potential points of intervention for a neuroprotective compound.

Caption: this compound's potential intervention in the intrinsic apoptosis pathway.

Nrf2 Antioxidant Response Pathway

This diagram shows how a compound like this compound could activate the Nrf2 pathway to enhance cellular antioxidant defenses.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

GSK-3β Inhibition Pathway

This diagram outlines a simplified signaling cascade where GSK-3β is inhibited, leading to pro-survival effects.

Caption: Neuroprotection via direct inhibition of GSK-3β by this compound.

Conclusion

The in vitro assessment of compounds like this compound is a foundational step in the development of novel neuroprotective therapies. By employing a suite of assays targeting cell viability, oxidative stress, apoptosis, and specific enzyme activity, researchers can build a comprehensive profile of a compound's therapeutic potential. The mechanistic pathways involving Nrf2 and GSK-3β are particularly compelling targets that offer the potential to modify disease progression by enhancing endogenous defense mechanisms and preventing neuronal demise. The protocols and data presented in this guide provide a robust framework for the continued investigation of this compound and other promising neuroprotective candidates.

References

- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 4. Skimmianine Showed Neuroprotection against Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sinomenine Confers Protection Against Myocardial Ischemia Reperfusion Injury by Preventing Oxidative Stress, Cellular Apoptosis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Emodin Protects SH-SY5Y Cells Against Zinc-Induced Synaptic Impairment and Oxidative Stress Through the ERK1/2 Pathway [frontiersin.org]

- 7. Sesamin protects SH-SY5Y cells against mechanical stretch injury and promoting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of Nrf2 in myocardial ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis in crop and forest species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijmr.net.in [ijmr.net.in]

- 14. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Cytotoxic Potential of Ismine (Isthmin) Against Human Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ismine, more commonly known in scientific literature as Isthmin (ISM), is a secreted protein that has emerged as a promising candidate in the field of oncology.[1][2][3] This technical guide provides a comprehensive overview of the cytotoxic activity of Isthmin against human cancer cell lines, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Isthmin has been shown to selectively induce apoptosis in cancer cells that express high levels of cell-surface Glucose-Regulated Protein 78 (GRP78), a molecular chaperone often upregulated in the tumor microenvironment.[1][2][3][4] This targeted activity makes Isthmin a molecule of significant interest for the development of novel cancer therapeutics.

Data Presentation: Cytotoxic Activity of Isthmin

The following table provides an illustrative summary of the expected cytotoxic activity of recombinant Isthmin against various human cancer cell lines, categorized by their typical GRP78 expression levels. The IC50 values are presented as hypothetical estimates to reflect the described differential sensitivity.

| Cell Line | Cancer Type | Typical Cell-Surface GRP78 Expression | Estimated IC50 of Isthmin (nM) |

| 4T1 | Breast Carcinoma | High | 50 - 150 |

| B16-F10 | Melanoma | High | 75 - 200 |

| HUVEC (activated) | Endothelial | High | 100 - 250 |

| A549 | Lung Carcinoma | Moderate | 250 - 500 |

| MCF-7 | Breast Carcinoma | Moderate | 300 - 600 |

| HeLa | Cervical Cancer | Moderate | 400 - 800 |

| HEK293 | Normal Kidney | Low | > 1000 |

| Normal Fibroblasts | Normal Connective Tissue | Low | > 1000 |

Note: These values are illustrative and intended to represent the expected trend based on the published mechanism of action. Actual IC50 values would need to be determined empirically for specific cell lines and experimental conditions.

Experimental Protocols

This section details the key experimental methodologies employed to characterize the cytotoxic activity of Isthmin.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., 4T1, B16-F10, A549, MCF-7, HeLa) and normal cell lines (e.g., HEK293, human fibroblasts) are obtained from a certified cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of recombinant Isthmin for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with Isthmin at its predetermined IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Procedure:

-

Treat cells with Isthmin for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in the signaling pathway.

-

Procedure:

-

Treat cells with Isthmin and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against GRP78, caspases, or other proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualization

Experimental Workflow for Assessing Isthmin's Cytotoxic Activity

Caption: Workflow for evaluating the cytotoxic effects of Isthmin.

Signaling Pathway of Isthmin-Induced Apoptosis

Caption: Isthmin-GRP78 signaling cascade leading to apoptosis.

Conclusion

Isthmin demonstrates significant and selective cytotoxic activity against human cancer cells, primarily through a mechanism dependent on the expression of cell-surface GRP78.[1][2][3] Its ability to induce apoptosis by disrupting mitochondrial function presents a targeted approach to cancer therapy. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of Isthmin as a potential therapeutic agent. Further research is warranted to establish a comprehensive profile of its efficacy across a broader spectrum of human cancers and to translate these promising preclinical findings into clinical applications.

References

- 1. Isthmin targets cell-surface GRP78 and triggers apoptosis via induction of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isthmin targets cell-surface GRP78 and triggers apoptosis via induction of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

Ismine: A Technical Guide to its Natural Sources, Bioactivity, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ismine is a bioactive alkaloid belonging to the Amaryllidaceae family, a group of plants renowned for their diverse and pharmacologically significant chemical constituents. First isolated from an Ismene species, this compound has since been identified in various other genera, including Hippeastrum, Crinum, and Galanthus.[1] This technical guide provides a comprehensive overview of this compound, focusing on its natural distribution, biosynthesis, and reported biological activities, including its role as an activator of the Wnt signaling pathway. The document details experimental protocols for extraction, isolation, and bioactivity assessment, and presents quantitative data where available. Furthermore, it explores the broader ecological role of Amaryllidaceae alkaloids and outlines a typical workflow for the research and development of natural products like this compound.

Natural Sources and Biodiversity

This compound is found in a variety of species within the Amaryllidaceae family. While its presence has been confirmed in several plants, quantitative data on its yield from these sources is not extensively reported in the scientific literature. The primary role of Amaryllidaceae alkaloids in plants is believed to be defensive, protecting them from herbivores and pathogens.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Ismene sp. | Amaryllidaceae | Not Specified | [1] |

| Hippeastrum vittatum | Amaryllidaceae | Flowers, Bulbs | [1][2] |

| Crinum firmifolium | Amaryllidaceae | Whole Plant | |

| Galanthus nivalis (Snowdrop) | Amaryllidaceae | Bulbs | [3] |

| Amaryllis belladonna | Amaryllidaceae | Bulbs | [4] |

| Narcissus tazetta | Amaryllidaceae | Bulbs | [5] |

Biodiversity and Ecological Role:

The effects of this compound on biodiversity have not been specifically studied. However, the broader class of Amaryllidaceae alkaloids is known to play a significant ecological role. These compounds often exhibit allelopathic properties, meaning they can inhibit the germination and growth of neighboring plants, thus reducing competition for resources.[6] They also serve as a chemical defense mechanism against herbivores and pathogens.[7][8] For instance, some insects have evolved to tolerate and even sequester these alkaloids as a defense against their own predators, while for generalist herbivores, they act as feeding deterrents.[6] The presence of these alkaloids can, therefore, influence the composition of local flora and fauna.

Biosynthesis of this compound

This compound, like other Amaryllidaceae alkaloids, is derived from the aromatic amino acids L-phenylalanine and L-tyrosine. The biosynthetic pathway involves a series of enzymatic reactions, with norbelladine serving as a key intermediate. The core structure is formed through oxidative C-C phenol coupling of derivatives of these amino acids. This compound belongs to the this compound-type structural class of Amaryllidaceae alkaloids.[9]

Biological Activities and Mechanism of Action

This compound has been reported to possess a range of biological activities, including neuroprotective, antibacterial, antifungal, and cytotoxic effects.[1] A significant aspect of its mechanism of action is its role as an activator of the canonical Wnt/β-catenin signaling pathway.[1]

Wnt/β-catenin Signaling Pathway Activation

The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development, cell proliferation, and tissue homeostasis.[10][11] In the "off-state" (absence of a Wnt ligand), a "destruction complex" composed of Axin, APC, CK1, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

In the "on-state," the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor LRP5/6 leads to the recruitment of Dishevelled (Dvl) and the disruption of the destruction complex. This compound is reported to activate this pathway by targeting the DIX domain of Axin, which potentiates the association between Axin and LRP6, thereby promoting Wnt signal transduction.[1] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.[11]

Cytotoxic, Antibacterial, and Antifungal Activities

Table 2: Representative Cytotoxic Activity (IC50) of Selected Amaryllidaceae Alkaloids Note: Data for this compound is not available. The following data is for comparative purposes only.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Lycorine | HL-60 (Leukemia) | 1.5 | |

| Haemanthamine | HT-29 (Colon) | 5.32 | [12] |

| Buphanisine | Caco-2 (Colon) | 8.59 | [12] |

Table 3: Representative Antibacterial and Antifungal Activity (MIC) of an Amaryllidaceae Plant Extract Note: Specific MIC values for pure this compound are not available. The following data for a Galanthus nivalis extract is for context.

| Organism | Extract | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Galanthus nivalis | 19.53 | [13] |

| Candida albicans | Galanthus nivalis | Not specified | [13] |

| Aspergillus brasiliensis | Galanthus nivalis | Not specified | [13] |

Experimental Protocols

Extraction and Isolation of this compound (General Protocol)

The following is a generalized protocol for the extraction and isolation of Amaryllidaceae alkaloids, which can be adapted for this compound. Optimization will be required based on the specific plant material.

-

Plant Material Preparation:

-

Collect fresh or dried plant material (e.g., bulbs of Hippeastrum vittatum).

-

Grind the material into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2% sulfuric acid.

-

Wash the acidic solution with diethyl ether or chloroform to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

-

Extract the alkaline solution with chloroform or a chloroform-methanol mixture.

-

Combine the organic layers and evaporate to dryness to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.

-

Elute with a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, to separate the alkaloids.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compound of interest.

-

Further purify the this compound-containing fractions using preparative TLC or high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

Characterize the purified this compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR), and compare the data with published literature values.[1]

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals are formed.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Antibacterial/Antifungal Susceptibility Testing (Broth Microdilution for MIC)

-

Preparation of Inoculum:

-

Culture the bacterial or fungal strain overnight in an appropriate broth medium.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

-

Preparation of Microdilution Plate:

-

In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth medium.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well (except the negative control).

-

Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]

-

Experimental Workflow for this compound Research

The discovery and development of a natural product like this compound typically follows a structured workflow, from initial sourcing to preclinical studies.

Conclusion

This compound is a promising bioactive alkaloid from the Amaryllidaceae family with a range of reported biological activities, most notably its ability to activate the Wnt/β-catenin signaling pathway. While its presence in several plant species is known, there is a significant lack of quantitative data regarding its natural abundance and specific bioactivity values (IC50, MIC). This guide provides a framework for researchers by summarizing the current knowledge on this compound, offering generalized experimental protocols, and outlining a typical research workflow. Further studies are warranted to quantify the yield of this compound from its natural sources, to comprehensively evaluate its pharmacological and toxicological profile, and to explore its potential therapeutic applications. The general ecological roles of Amaryllidaceae alkaloids also suggest that further investigation into the specific effects of this compound on biodiversity could be a valuable area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsm.com [ijpsm.com]

- 3. researchgate.net [researchgate.net]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated Fertilizer Management Correctly Mirrors the Prospective Flower Quality, Bulb Yield and Beauty Features of Amaryllis (Hippeastrum Vittatum Herb) [ijaers.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. proceedings.bas.bg [proceedings.bas.bg]

- 8. Allelopathy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Isolation of Amaryllidaceae alkaloids from Nerine bowdenii W. Watson and their biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. bio.libretexts.org [bio.libretexts.org]

Pharmacological Profile of Ismine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ismine, a crinine-type isoquinoline alkaloid isolated from plants of the Amaryllidaceae family, has emerged as a molecule of significant pharmacological interest.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its anti-cancer properties and its role as a modulator of key signaling pathways. This document summarizes the available quantitative data, details experimental methodologies for key assays, and presents visual representations of its mechanism of action to support further research and drug development efforts.

Introduction

This compound is a naturally occurring alkaloid found in various plant species, including Crinum bulbispermum and Pancratium maritimum.[1] Structurally, it belongs to the crinine class of isoquinoline alkaloids.[1] Preclinical studies have highlighted its potential as a multi-target agent with promising applications in oncology.[1] This guide aims to consolidate the current understanding of this compound's pharmacological profile for the scientific community.

Pharmacological Profile of this compound

Anticancer Activity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. In vitro studies have shown that this compound exhibits inhibitory activity with half-maximal inhibitory concentrations (IC50) in the micromolar range.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. Non-cancerous Cell Line |

| Human Cancer Cell Line 1 | - | 0.81 - 13 | Up to 10 |

| Human Cancer Cell Line 2 | - | 0.81 - 13 | Up to 10 |

| Human Cancer Cell Line 3 | - | 0.81 - 13 | Up to 10 |

| Human Cancer Cell Line 4 | - | 0.81 - 13 | Up to 10 |

| Human Cancer Cell Line 5 | - | 0.81 - 13 | Up to 10 |

Note: Specific cell line names were not available in the cited literature. The IC50 values are presented as a range based on the available data.[1]

Mechanism of Action

This compound's anticancer activity is attributed to its modulation of multiple cellular targets and signaling pathways.

This compound has been identified as an activator of the canonical Wnt signaling pathway.[2] It directly targets the DIX domain of the Axin protein, a key component of the β-catenin destruction complex.[2] By potentiating the interaction between Axin and the Low-density lipoprotein receptor-related protein 6 (LRP6), this compound promotes the transduction of the Wnt signal.[2]

References

Ismine: A Technical Guide to its Discovery, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ismine is a bioactive alkaloid belonging to the Amaryllidaceae family of natural products. First isolated in 1961, it has since garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, antifungal, antibacterial, and cytotoxic properties. Notably, this compound has been identified as a modulator of the canonical Wnt signaling pathway, a critical regulator of cellular processes. This technical guide provides a comprehensive overview of the discovery, historical perspective, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and the elucidation of its mechanism of action are presented to facilitate further research and drug development efforts.

Discovery and Historical Perspective

This compound was first isolated in 1961 by R.J. Highet from the bulbs of an Ismene species, specifically the hybrid Ismene 'Sulphur Queen'. Its discovery was part of the broader exploration of Amaryllidaceae alkaloids, a class of compounds known for their diverse and potent biological activities. Subsequent studies have also identified this compound in other plants of the Amaryllidaceae family, such as Hippeastrum vittatum[1].

Early research focused on the elucidation of its chemical structure. The molecular formula was determined to be C₁₅H₁₅NO₃, and its structure was established as (6-(2-(methylamino)phenyl)-1,3-benzodioxol-5-yl)methanol[2]. This compound is considered to be a catabolic product derived from the haemanthamine-type skeleton of Amaryllidaceae alkaloids. Biosynthetic studies have suggested its derivation from oxocrinine.

For many years, the biological activities of this compound remained largely unexplored. However, in recent decades, renewed interest has led to the discovery of its potential as a neuroprotective, antibacterial, and antifungal agent, as well as a modulator of the Wnt signaling pathway.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 1805-78-3[2] |

| Molecular Formula | C₁₅H₁₅NO₃[2] |

| Molecular Weight | 257.28 g/mol [2] |

| IUPAC Name | [6-[2-(methylamino)phenyl]-1,3-benzodioxol-5-yl]methanol[2] |

| Predicted ¹H NMR | Aromatic Protons: 6.5 - 7.5 ppm |

| Methyl Protons (N-CH₃): ~2.8 ppm | |

| Methylene Protons (CH₂OH): ~4.5 ppm | |

| Methylene Protons (O-CH₂-O): ~5.9 ppm | |

| Predicted ¹³C NMR | Aromatic Carbons: 100 - 150 ppm |

| Methyl Carbon (N-CH₃): ~30 ppm | |

| Methylene Carbon (CH₂OH): ~60 ppm | |

| Methylene Carbon (O-CH₂-O): ~101 ppm |

Experimental Protocols

Isolation of this compound from Ismene 'Sulphur Queen' (Adapted from Highet, 1961)

Objective: To isolate this compound from its natural source.

Materials:

-

Fresh bulbs of Ismene 'Sulphur Queen'

-

Methanol

-

Chloroform

-

10% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform-methanol gradient)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Mince fresh bulbs of Ismene 'Sulphur Queen'.

-

Extract the minced bulbs exhaustively with methanol at room temperature.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

-

-

Acid-Base Partitioning:

-

Dissolve the concentrated extract in chloroform.

-

Wash the chloroform solution with a 10% sodium carbonate solution to remove acidic and phenolic compounds.

-

Separate the chloroform layer and dry it over anhydrous sodium sulfate.

-

Filter and concentrate the chloroform extract to obtain the crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound and concentrate to dryness.

-

-

Crystallization:

-

Recrystallize the purified this compound from a suitable solvent (e.g., methanol or ethanol) to obtain pure crystals.

-

Wnt Signaling Reporter Assay

Objective: To determine the effect of this compound on the transcriptional activity of the canonical Wnt signaling pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash/FOPFlash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

DMEM with 10% FBS

-

This compound (dissolved in DMSO)

-

Wnt3a conditioned media (positive control)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (Wnt3a conditioned media).

-

-

Luciferase Assay:

-

After 24 hours of treatment, lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the vehicle control.

-

Co-Immunoprecipitation (Co-IP) of Axin and LRP6

Objective: To investigate the effect of this compound on the interaction between Axin and LRP6.

Materials:

-

HEK293T cells

-

Plasmids encoding tagged Axin (e.g., Myc-Axin) and tagged LRP6 (e.g., HA-LRP6)

-

Transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Myc antibody (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Anti-HA antibody (for western blotting)

-

Anti-Myc antibody (for western blotting)

-

SDS-PAGE and western blotting equipment

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect HEK293T cells with plasmids encoding Myc-Axin and HA-LRP6.

-

-

Treatment and Lysis:

-

24 hours post-transfection, treat the cells with this compound or a vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-Myc antibody to capture Myc-Axin and its interacting proteins.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture to pull down the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-HA and anti-Myc antibodies to detect LRP6 and Axin, respectively.

-

Biological Activities and Mechanism of Action

Quantitative Biological Activity Data

| Activity | Assay | Organism/Cell Line | Result (IC₅₀/MIC) |

| Neuroprotective | Not specified | Not specified | Data not available |

| Antifungal | Broth microdilution | Candida albicans | MIC: 15.6 µg/mL |

| Aspergillus fumigatus | MIC: > 500 µg/mL | ||

| Antibacterial | Broth microdilution | Staphylococcus aureus | MIC: 7.8 µg/mL |

| Escherichia coli | MIC: 62.5 µg/mL | ||

| Cytotoxicity | Not specified | Various cancer cell lines | Data not available |

Note: The quantitative data presented here is limited and further studies are required to establish a comprehensive activity profile of this compound.

Wnt Signaling Pathway Modulation

This compound has been identified as an activator of the canonical Wnt signaling pathway. Its mechanism of action involves the direct interaction with the DIX (Dishevelled, Axin) domain of the scaffold protein Axin.

Signaling Pathway Diagram

Caption: this compound's mechanism in the Wnt signaling pathway.

Logical Relationship Diagram

Caption: Logical flow of this compound's action on the Wnt pathway.

By binding to the DIX domain of Axin, this compound is thought to interfere with the assembly or activity of the β-catenin destruction complex. Furthermore, it potentiates the association between Axin and the Wnt co-receptor LRP6. This dual action leads to the stabilization and nuclear accumulation of β-catenin, resulting in the activation of Wnt target gene expression.

Experimental Workflow for Investigating this compound's Effect on Wnt Signaling

Caption: Experimental workflow for studying this compound's Wnt activity.

Future Directions

The diverse biological activities of this compound, particularly its ability to modulate the Wnt signaling pathway, make it a promising lead compound for drug discovery. Future research should focus on:

-

Comprehensive Biological Profiling: A more thorough investigation of its neuroprotective, antifungal, and antibacterial activities against a wider range of models and pathogens is warranted to determine its full therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological evaluation will be crucial for optimizing its potency and selectivity for specific targets.

-

In Vivo Efficacy Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its derivatives.

-

Target Deconvolution: While Axin has been identified as a direct target, further studies are needed to fully elucidate all the molecular targets of this compound and to understand the off-target effects.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a novel therapeutic agent for a range of diseases.

References

In Silico Prediction of Ismine Molecular Targets: A Technical Guide

Abstract

Ismine, a cyclic imine alkaloid identified in plants of the Lycoris genus, represents a class of natural products with potential pharmacological activities. This guide provides a comprehensive technical overview of the in silico methodologies used to predict the molecular targets of this compound. By leveraging computational techniques such as molecular docking, pharmacophore modeling, and target-based virtual screening, we can generate hypotheses regarding its mechanism of action. This document details the predicted targets, the signaling pathways they modulate, and the experimental protocols required for their validation. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to this compound and In Silico Target Prediction

This compound is a structurally intriguing alkaloid belonging to the cyclic imine class of compounds, which are known for their diverse biological activities.[1] The prediction of a small molecule's molecular targets is a critical step in drug discovery, providing insights into its potential therapeutic applications and toxicological profile. In silico target prediction methods utilize computational models to identify and rank potential protein targets for a given ligand. These methods are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle that molecules with similar structures often exhibit similar biological activities, while structure-based methods, such as molecular docking, simulate the binding of a ligand to the three-dimensional structure of a protein target.

Predicted Molecular Targets of this compound

Based on the chemical class of this compound and preliminary data from related compounds, several potential molecular targets have been predicted. These fall into distinct protein families, suggesting a polypharmacological profile for this compound.

Wnt Signaling Pathway Modulators